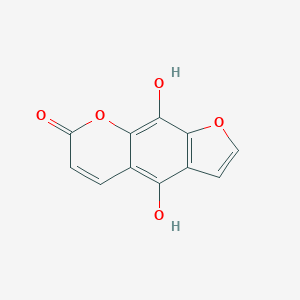

5,8-Dihydroxypsoralen

Beschreibung

Eigenschaften

IUPAC Name |

4,9-dihydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPISXWRUMGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162436 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-23-3 | |

| Record name | 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 5,8-Dihydroxypsoralen in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of secondary metabolites found in various plant families such as Apiaceae and Rutaceae, are of significant interest due to their diverse biological activities, including phototoxicity, antimicrobial properties, and potential therapeutic applications. Among these, psoralen (B192213) and its hydroxylated derivatives are of particular importance. This technical guide provides an in-depth exploration of the biosynthetic pathway of 5,8-dihydroxypsoralen in plants. It details the enzymatic steps leading to the formation of the psoralen backbone and its subsequent hydroxylation, presents quantitative data on compound accumulation, and provides comprehensive experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway of Psoralen

The biosynthesis of psoralen originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key branch-point intermediate. The formation of the linear furanocoumarin backbone of psoralen is catalyzed by a series of enzymes primarily localized to the endoplasmic reticulum.[1]

The key enzymatic steps are:

-

Prenylation of Umbelliferone: The pathway commences with the prenylation of umbelliferone at the C6 position by a prenyltransferase, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields demethylsuberosin.

-

Cyclization to Marmesin (B225713): Demethylsuberosin undergoes oxidative cyclization to form (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase.[1]

-

Conversion to Psoralen: The final step in the formation of the psoralen backbone is the cleavage of the isopropyl group from (+)-marmesin, a reaction catalyzed by another cytochrome P450 monooxygenase, psoralen synthase.[1]

Hydroxylation of Psoralen to this compound

The formation of this compound occurs through the hydroxylation of the psoralen molecule at the 5th and 8th positions. This process is not a single enzymatic step but rather a result of the action of two distinct cytochrome P450 monooxygenases:

-

Psoralen 5-monooxygenase: This enzyme catalyzes the hydroxylation of psoralen at the 5-position to produce 5-hydroxypsoralen, also known as bergaptol.

-

Psoralen 8-hydroxylase: This enzyme is responsible for the hydroxylation of psoralen at the 8-position, yielding 8-hydroxypsoralen, also known as xanthotoxol. A specific cytochrome P450 from the CYP71AZ subfamily, CYP71AZ4, has been identified as a psoralen 8-hydroxylase.

The direct precursor to this compound is likely either 5-hydroxypsoralen or 8-hydroxypsoralen, which would then be hydroxylated by the corresponding hydroxylase. It is also plausible that psoralen itself can be dihydroxylated, although the sequential hydroxylation pathway is more commonly inferred.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for the isolation and analysis of the enzymes involved.

Quantitative Data

The concentration of psoralen and its derivatives can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes representative quantitative data from the literature.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Psoralen | Psoralea corylifolia | Seeds | 7800 | HPLC | [2] |

| Bergapten (5-methoxypsoralen) | Heracleum sosnowskyi | Not specified | 3140 | GC-MS | |

| Xanthotoxin (8-methoxypsoralen) | Heracleum sosnowskyi | Not specified | 760 | GC-MS | |

| Psoralen | Ruta graveolens | Leaves | 95.8 - 238.4 | HPLC | [3] |

| Bergapten | Ruta graveolens | Leaves | 12.3 - 45.7 | HPLC | [3] |

| Xanthotoxin | Ruta graveolens | Leaves | 34.2 - 110.5 | HPLC | [3] |

Note: Data for this compound is scarce in the literature, likely due to its low abundance and transient nature.

Experimental Protocols

Protocol 1: Isolation of Microsomal Fraction from Plant Tissue

This protocol is adapted from established methods for the isolation of plant microsomes, which are enriched with cytochrome P450 enzymes.[4][5]

Materials:

-

Plant tissue (e.g., leaves, cell suspension cultures)

-

Homogenization buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM β-mercaptoethanol

-

1 M MgCl₂ solution

-

Potter-Elvehjem homogenizer or mortar and pestle

-

Refrigerated centrifuge

-

Ultracentrifuge (optional, a microcentrifuge can be used for smaller samples)[5]

Procedure:

-

Harvest fresh plant tissue and keep it on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (buffer to tissue ratio of 1:1 to 2:1, v/w) using a pre-chilled mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Add 1 M MgCl₂ to the supernatant to a final concentration of 50 mM to aggregate the microsomal membranes.[4]

-

Incubate on ice for 10 minutes with occasional gentle mixing.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The resulting pellet is the microsomal fraction.

-

Gently resuspend the microsomal pellet in the desired buffer for enzyme assays (e.g., 100 mM Tris-HCl, pH 7.5) to a protein concentration of approximately 5 mg/mL.

Protocol 2: In Vitro Psoralen Hydroxylase Assay

This protocol provides a general framework for assaying the activity of psoralen 5-monooxygenase and psoralen 8-hydroxylase.

Materials:

-

Isolated microsomal fraction (from Protocol 1)

-

Psoralen stock solution (in a suitable solvent like DMSO or ethanol)

-

NADPH stock solution

-

Assay buffer: 100 mM Tris-HCl (pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC or HPLC-MS system

Procedure:

-

In a microcentrifuge tube, add the following components in order:

-

Assay buffer to a final volume of 200 µL.

-

Microsomal protein (e.g., 50-100 µg).

-

Psoralen to a final concentration of 10-100 µM.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding 2 volumes of ethyl acetate and vortexing vigorously to extract the furanocoumarins.

-

Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC or HPLC-MS analysis.

-

Analyze the sample to identify and quantify the formation of 5-hydroxypsoralen and 8-hydroxypsoralen by comparing with authentic standards.

Protocol 3: Heterologous Expression of Psoralen Hydroxylases in E. coli

This protocol outlines the general steps for expressing a plant cytochrome P450, such as CYP71AZ4, in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector) containing the codon-optimized cDNA of the psoralen hydroxylase.

-

LB medium and appropriate antibiotics.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside).

Procedure:

-

Transform the expression vector into a suitable E. coli expression strain.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.

-

Harvest the cells by centrifugation.

-

The expressed enzyme will be in the membrane fraction and can be isolated by preparing spheroplasts and subsequent ultracentrifugation to obtain the membrane pellet for use in enzyme assays. A co-expression with a cytochrome P450 reductase may be necessary for activity.[6]

Conclusion

The biosynthesis of this compound in plants is a multi-step process involving the formation of the psoralen backbone from umbelliferone, followed by hydroxylation at the 5 and 8 positions by distinct cytochrome P450 monooxygenases. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on furanocoumarin content and detailed experimental protocols for the isolation and characterization of the involved enzymes. Further research is warranted to elucidate the specific kinetic parameters of the psoralen hydroxylases and to fully characterize the regulatory mechanisms governing the biosynthesis of these important secondary metabolites. This knowledge will be invaluable for researchers in plant biology, natural product chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical, Genetic, and Enzymatic Characterization of P450 Oxidoreductase Deficiency in Four Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 5,8-Dihydroxypsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have garnered significant attention in biomedical research due to their potent photoreactivity, particularly with nucleic acids. This activity forms the basis of their application in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. 5,8-Dihydroxypsoralen, a metabolite of the naturally occurring psoralen (B192213) xanthotoxin, is a subject of interest for its potential biological activity and unique photochemical behavior. Understanding its photophysical and photochemical properties is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

This technical guide provides a detailed overview of the expected photophysical and photochemical characteristics of this compound, drawing parallels with well-studied psoralen analogs. It outlines comprehensive experimental protocols for the determination of key parameters and presents visualizations of the underlying processes to aid researchers in their investigations.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including absorption and emission characteristics, and the efficiencies of these processes. While specific data for this compound is scarce, the following sections describe the expected properties based on the behavior of other psoralens and provide the means to determine them experimentally.

Absorption and Emission Spectra

Psoralens typically exhibit strong absorption in the UVA range (320-400 nm) and a fluorescence emission in the visible spectrum.[1] The exact positions of the absorption and emission maxima are influenced by the specific substituents on the psoralen core and the solvent environment.

Table 1: Expected Photophysical Properties of this compound (based on related compounds)

| Property | Expected Wavelength Range (nm) | Notes |

| UV-Vis Absorption (λ_abs) | 300 - 350 | The dihydroxy substitution may cause a slight shift compared to parent psoralen. |

| Fluorescence Emission (λ_em) | 450 - 550 | The emission is typically broad and Stokes-shifted from the absorption. |

Quantum Yields

The efficiency of fluorescence and the generation of reactive oxygen species are quantified by their respective quantum yields.

-

Fluorescence Quantum Yield (Φ_f): This value represents the ratio of photons emitted as fluorescence to the number of photons absorbed. Psoralens generally have low to moderate fluorescence quantum yields, as non-radiative decay pathways, including intersystem crossing to the triplet state, are often efficient.

-

Singlet Oxygen Quantum Yield (Φ_Δ): Upon intersystem crossing to the triplet state, psoralens can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is given by the singlet oxygen quantum yield. The generation of singlet oxygen is a key aspect of the photodynamic activity of many photosensitizers.[2]

Table 2: Expected Quantum Yields for this compound (based on related compounds)

| Property | Expected Value Range | Notes |

| Fluorescence Quantum Yield (Φ_f) | 0.01 - 0.1 | Indicates that a significant portion of the absorbed energy is dissipated through other pathways. |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.1 - 0.5 | Suggests a potential for photodynamic activity. |

Photochemical Properties

The photochemical properties of this compound will dictate its biological effects upon photoactivation. The primary photochemical reactions of psoralens involve cycloadditions with the pyrimidine (B1678525) bases of DNA, particularly thymine (B56734).

Photoreactions with DNA

Upon UVA irradiation, intercalated psoralen molecules can form covalent adducts with thymine residues in DNA. This process can lead to the formation of two main types of photoadducts:

-

Monoadducts: Formed by the [2+2] cycloaddition between the 3,4- (pyrone) or 4',5'- (furan) double bond of the psoralen and the 5,6-double bond of a thymine base.

-

Interstrand Cross-links (ICLs): If a furan-side monoadduct is formed, absorption of a second photon can lead to a second cycloaddition with a thymine on the complementary DNA strand, resulting in an ICL. ICLs are highly cytotoxic lesions that can block DNA replication and transcription.[3]

The formation of these photoadducts is a critical event in the therapeutic mechanism of psoralens.[1]

Caption: Photochemical reaction pathway of this compound with DNA.

Singlet Oxygen Generation

As mentioned, photoexcited psoralens in the triplet state can transfer energy to molecular oxygen to produce singlet oxygen. This reactive oxygen species can subsequently damage various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall phototoxicity.

Caption: Jablonski diagram illustrating singlet oxygen generation by this compound.

Experimental Protocols

To facilitate the characterization of this compound, this section provides detailed methodologies for key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the steps to determine the absorption and fluorescence spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile (B52724), phosphate-buffered saline - PBS)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the working solution from 200 to 600 nm using the spectrophotometer.

-

Use the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Excite the sample at its λ_max using the fluorometer.

-

Record the emission spectrum over a suitable wavelength range (e.g., 350-700 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Fluorescence Excitation Measurement:

-

Set the emission wavelength to λ_em.

-

Scan the excitation wavelength over the absorption range to obtain the excitation spectrum.

-

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method, using a well-characterized standard, is commonly employed to determine Φ_f.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare solutions of the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength for both.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield using the following equation:

Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This can be determined by indirect chemical trapping methods using a singlet oxygen scavenger.

Materials:

-

This compound solution

-

Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or Singlet Oxygen Sensor Green)

-

Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal, methylene (B1212753) blue)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer or Fluorometer

-

Light source for irradiation (e.g., filtered lamp or laser)

Procedure:

-

Prepare solutions of the sample and the reference photosensitizer with the same absorbance at the irradiation wavelength.

-

To each solution, add the singlet oxygen scavenger.

-

Irradiate the solutions for specific time intervals.

-

Monitor the decrease in absorbance or the increase in fluorescence of the scavenger at its characteristic wavelength.

-

Plot the change in signal versus irradiation time. The slope of this line is proportional to the rate of singlet oxygen generation.

-

Calculate the singlet oxygen quantum yield of the sample relative to the reference:

Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref)

Where:

-

k is the rate of scavenger consumption (slope of the plot).

-

Caption: Workflow for determining fluorescence and singlet oxygen quantum yields.

Analysis of DNA Photoadducts

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of psoralen-DNA photoadducts.[4]

Materials:

-

This compound

-

DNA (e.g., calf thymus DNA or specific oligonucleotides)

-

UVA light source (e.g., 365 nm)

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Photoreaction: Incubate DNA with this compound in a suitable buffer and irradiate with UVA light for varying durations.

-

DNA Digestion: Digest the DNA enzymatically to individual nucleosides and photoadducts.

-

HPLC Analysis:

-

Inject the digested sample onto the HPLC system.

-

Use a gradient of solvents (e.g., acetonitrile and an aqueous buffer) to separate the components.

-

Monitor the elution profile using the detector set to a wavelength where psoralen adducts absorb or fluoresce.

-

-

Quantification: Quantify the amount of monoadducts and cross-links by comparing the peak areas to those of known standards or by using radiolabeled psoralen.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, this guide provides a comprehensive theoretical framework and practical experimental protocols for its characterization. By understanding the expected photophysical and photochemical properties based on related psoralen compounds, and by applying the detailed methodologies provided, researchers can effectively investigate the unique characteristics of this compound. This knowledge will be instrumental in unlocking its potential applications in drug development and other scientific fields. The provided diagrams offer a clear visualization of the key processes, further aiding in the conceptual understanding and experimental design for the study of this intriguing molecule.

References

- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved high-performance liquid chromatographic analysis of 8-methoxypsoralen monoadducts and cross-links in polynucleotide, DNA, and cellular systems: analysis of split-dose protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

5,8-Dihydroxypsoralen: An In-depth Technical Guide on its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8-Dihydroxypsoralen, a naturally occurring linear furocoumarin, represents a class of potent photosensitizing agents with significant biological activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on DNA, focusing on its interaction with DNA, the formation of covalent adducts upon ultraviolet A (UVA) irradiation, and the subsequent cellular responses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, providing a foundation for further investigation and application of this compound. While the general principles of psoralen-DNA interactions are well-established, quantitative data and detailed protocols specific to this compound are less abundant in the literature compared to other derivatives like 8-methoxypsoralen (8-MOP). This guide synthesizes the available information and provides general experimental frameworks that can be adapted for the specific study of this compound.

Core Mechanism of Action: DNA Intercalation and Photoadduct Formation

The primary mechanism of action of this compound on DNA is a two-step process involving non-covalent intercalation followed by UVA-induced covalent bond formation.

1.1. Non-covalent Intercalation

1.2. UVA-Induced Covalent Adduct Formation

Upon exposure to long-wavelength ultraviolet radiation (UVA, 320-400 nm), the intercalated this compound molecule becomes photoactivated. This excited state enables it to form covalent bonds with the 5,6-double bond of pyrimidine (B1678525) bases, primarily thymine (B56734). This [2+2] cycloaddition reaction can result in two main types of photoproducts:

-

Monoadducts: A single covalent bond is formed between the psoralen (B192213) molecule and a pyrimidine base on one strand of the DNA. This can occur at either the furan (B31954) side (4',5' double bond) or the pyrone side (3,4 double bond) of the psoralen.

-

Interstrand Cross-links (ICLs): If a furan-side monoadduct is formed at a 5'-TpA-3' sequence, the absorption of a second photon can lead to a second cycloaddition reaction with a thymine on the complementary strand, forming a covalent bridge between the two DNA strands. ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.

The formation of ICLs is a two-photon process, and the ratio of monoadducts to ICLs can be influenced by the UVA dose and the specific psoralen derivative.

Quantitative Data on Psoralen-DNA Interactions

Quantitative data for this compound is limited. The following table summarizes typical quantitative parameters for other well-studied psoralen derivatives to provide a comparative context. Researchers studying this compound will need to experimentally determine these values.

| Psoralen Derivative | DNA Binding Constant (Ka, M-1) | Cross-linking Efficiency (Relative) | Reference Compound |

| 8-Methoxypsoralen (8-MOP) | ~1.5 x 105 | 1.0 | 8-MOP |

| 4,5',8-Trimethylpsoralen (TMP) | Higher than 8-MOP | Higher than 8-MOP | 8-MOP |

| 5-Methoxypsoralen (5-MOP) | Lower than 8-MOP | Lower than 8-MOP | 8-MOP |

| This compound | Data not available | Data not available | - |

Cellular Responses to this compound-Induced DNA Damage

The formation of this compound-DNA adducts, particularly ICLs, triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the cell through programmed cell death (apoptosis).

3.1. Cell Cycle Arrest

The presence of bulky DNA adducts and ICLs can physically block the progression of DNA and RNA polymerases. This leads to the activation of DNA damage response (DDR) pathways, resulting in cell cycle arrest, typically at the G2/M phase. This arrest provides the cell with time to repair the DNA damage before entering mitosis. The activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase is a key event in the signaling cascade leading to cell cycle arrest in response to psoralen-induced DNA damage.

3.2. Apoptosis

If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis. Psoralen-induced ICLs are potent inducers of apoptosis. The apoptotic response is often dependent on the p53 tumor suppressor protein, which is stabilized and activated in response to DNA damage. Activated p53 can then trigger the expression of pro-apoptotic genes.

Cellular Uptake and Subcellular Localization of Psoralen Derivatives: A Technical Guide

Introduction to Psoralens and Their Cellular Interactions

Psoralens are a class of naturally occurring furocoumarins that exhibit photoactive properties.[1][2] Upon activation by ultraviolet A (UVA) radiation, they can form covalent adducts with DNA, leading to apoptosis.[1][2] This mechanism is the basis of PUVA (Psoralen + UVA) therapy, which is used to treat various skin conditions.[2][3] The cellular uptake and subsequent subcellular localization of these compounds are critical determinants of their therapeutic efficacy and toxicological profiles. Generally, psoralens are known to penetrate the phospholipid cellular membranes.[1]

Cellular Uptake Mechanisms of Psoralen (B192213) Derivatives

While specific transporters for psoralens have not been extensively characterized, their lipophilic nature suggests that they likely cross the cell membrane via passive diffusion. The efficiency of uptake can be influenced by the specific substitutions on the psoralen core, which alter properties such as polarity and size.

Subcellular Localization of Psoralen Derivatives

The primary subcellular target for many psoralen derivatives is the nucleus .[1][4] This localization is crucial for their mechanism of action, which involves intercalation into DNA.[1][2]

Nuclear Accumulation

Studies on 5-MOP and 8-MOP have provided evidence of their incorporation into the nuclei of human cells.[4] Fluorescence microscopy has been a key technique in demonstrating this localization, where changes in fluorescence intensity upon binding to DNA indicate their presence in the nucleus.[4] The environment within the nucleus, particularly the association with DNA, is suggested to be less polar than the aqueous cytoplasm.[4]

Interaction with Other Cellular Components

Besides the nucleus, some studies suggest that psoralens may also interact with other cellular components. For instance, there is evidence that psoralens can interact with the epidermal growth factor (EGF) receptor on the cell surface membrane.[5] This interaction can modulate cellular signaling pathways, suggesting that the biological effects of psoralens may not be exclusively due to their interaction with DNA.[3][5]

Quantitative Data on Psoralen Derivatives

Specific quantitative data on the cellular uptake and subcellular distribution of 5,8-Dihydroxypsoralen is not available in the reviewed literature. The table below summarizes qualitative findings for related compounds to provide a comparative context.

| Compound | Cell Type | Method | Subcellular Localization | Reference |

| 5-Methoxypsoralen (5-MOP) | Human oral mucosa cells | Fluorescence Microscopy | Nucleus | [4] |

| 8-Methoxypsoralen (8-MOP) | Human oral mucosa cells | Fluorescence Microscopy | Nucleus | [4] |

Experimental Protocols

Below is a generalized protocol for investigating the cellular uptake and subcellular localization of a novel psoralen derivative, based on methodologies reported for similar compounds.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., human keratinocytes, fibroblasts, or a relevant cancer cell line) onto glass-bottom dishes or coverslips appropriate for microscopy. Culture the cells in a suitable medium until they reach the desired confluency.

-

Compound Preparation: Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations.

-

Cell Treatment: Replace the culture medium with the medium containing the psoralen derivative. Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) to assess the kinetics of uptake.

Fluorescence Microscopy for Subcellular Localization

-

Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

Permeabilization: If required for antibody staining of intracellular organelles, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Staining:

-

Psoralen Fluorescence: If the psoralen derivative is intrinsically fluorescent, its localization can be directly visualized.

-

Nuclear Counterstain: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI or Hoechst) to co-localize the psoralen signal.

-

Organelle Markers: To determine localization in specific organelles, immunostain for organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

-

-

Imaging: Mount the coverslips onto microscope slides and image the cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the psoralen derivative and any co-stains.

-

Image Analysis: Analyze the images to determine the subcellular distribution of the psoralen derivative by observing the overlap of its fluorescence signal with the signals from the nuclear or organelle-specific stains.

Visualization of Cellular Uptake and Localization

The following diagrams illustrate the conceptual workflow for studying psoralen uptake and a generalized model of its intracellular journey.

Conclusion and Future Directions

While the cellular uptake and subcellular localization of this compound remain to be specifically elucidated, the existing literature on related psoralen derivatives provides a strong foundation for future research. It is evident that the nucleus is a primary target for this class of compounds, where they interact with DNA to exert their biological effects. However, potential interactions with other cellular components, such as membrane receptors, should not be overlooked.

Future studies should focus on quantitative analysis of this compound uptake kinetics and its distribution in various subcellular compartments. The use of advanced imaging techniques and analytical methods will be crucial in providing a detailed understanding of its cellular pharmacokinetics, which is essential for the rational design and development of new therapeutic agents based on the psoralen scaffold.

References

- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen - Wikipedia [en.wikipedia.org]

- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 5,8-Dihydroxypsoralen: A Technical Guide to its Discovery and Natural Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and natural sources of 5,8-dihydroxypsoralen, a furanocoumarin of interest to researchers in drug development and the natural products sector. While the direct discovery and isolation of this compound from a natural source remain to be explicitly documented in readily available scientific literature, its existence is inferred as a metabolic byproduct of more common psoralens. This guide synthesizes the current understanding of its likely origins and provides a framework for its potential isolation and characterization.

Introduction

This compound is a derivative of psoralen (B192213), a parent compound of a class of naturally occurring organic compounds known as furanocoumarins. Psoralens are well-known for their photosensitizing effects and are found in a variety of plant species. This compound is characterized by the addition of two hydroxyl groups to the psoralen backbone at the 5th and 8th positions, a structural modification that likely influences its biological activity. While its direct isolation from plants is not yet prominently reported, it is recognized as a metabolite of xanthotoxin (8-methoxypsoralen), a naturally occurring and more extensively studied furanocoumarin photosensitizer[1].

Putative Natural Sources and Biosynthesis

The natural occurrence of this compound is intrinsically linked to the distribution of its precursor, psoralen, and its methylated derivatives like xanthotoxin and bergapten (B1666803) (5-methoxypsoralen). These parent compounds are predominantly found in plant families such as Apiaceae, Rutaceae, and Moraceae.

Table 1: Potential Plant Sources of this compound Precursors

| Plant Family | Genus/Species | Common Name | Precursor Furanocoumarins Detected | Reference(s) |

| Apiaceae | Apium graveolens | Celery | Psoralen, Bergapten, Xanthotoxin, Isopimpinellin | [2][3][4] |

| Petroselinum crispum | Parsley | Psoralen, Bergapten, Xanthotoxin, Oxypeucedanin | [5][6][7][8] | |

| Pastinaca sativa | Parsnip | Bergapten, Xanthotoxin | [4] | |

| Moraceae | Ficus carica | Common Fig | Psoralen, Bergapten |

The biosynthesis of this compound is hypothesized to occur via the furanocoumarin pathway, originating from the shikimate pathway. The core psoralen structure is formed, and subsequent hydroxylation events at the C-5 and C-8 positions, likely catalyzed by cytochrome P450 monooxygenases, would yield this compound. While a psoralen 5-monooxygenase has been identified, the specific enzymes responsible for the di-hydroxylation remain to be fully characterized.

Caption: Putative biosynthetic pathway leading to this compound.

Experimental Protocols: A General Framework for Isolation and Characterization

Given the absence of a specific documented isolation of this compound from a natural source, the following presents a generalized workflow that researchers can adapt for its discovery and purification from plant material rich in its precursors.

Extraction

-

Plant Material Preparation: Collect fresh or dried plant material (e.g., leaves, seeds, or roots) from a species known to contain high levels of psoralen, xanthotoxin, or bergapten. Grind the material to a fine powder.

-

Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate, and finally a polar solvent like methanol. The furanocoumarin fraction is expected to be in the medium to high polarity extracts.

Isolation and Purification

-

Chromatographic Separation:

-

Column Chromatography: Subject the concentrated extract to column chromatography on silica (B1680970) gel. Elute with a gradient of hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing compounds with UV absorbance characteristic of furanocoumarins using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): The final purification step should be performed using preparative reversed-phase HPLC to isolate the pure this compound.

-

References

- 1. This compound | 14348-23-3 [chemicalbook.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Furanocoumarins in celery and parsnips: method and multiyear Canadian survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dicasdadraanamaria.com [dicasdadraanamaria.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Properties and Phenolic Compound Profiles of Turnip-Rooted, Plain-Leafed and Curly-Leafed Parsley Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of antimicrobial furocoumarins from parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5,8-Dihydroxypsoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dihydroxypsoralen is a derivative of psoralen (B192213), a class of naturally occurring furocoumarins. Psoralens are renowned for their photosensitizing properties, which are harnessed in photochemotherapy (PUVA) to treat various skin disorders like psoriasis and vitiligo. The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure and their interaction with biological macromolecules, particularly DNA. A thorough spectroscopic characterization is therefore paramount for understanding its physicochemical properties, purity, and biological activity. This guide outlines the key spectroscopic techniques used for the elucidation of this compound's structure and function.

Spectroscopic Data of Representative Psoralens

The following tables summarize key spectroscopic data for psoralen and its common methoxy (B1213986) derivatives. These values provide an expected range for the spectroscopic features of this compound, though substitutions, particularly the hydroxyl groups at the 5 and 8 positions, will induce notable shifts.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is crucial for determining the wavelengths of maximum absorption (λmax), which is essential for photochemical studies.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 8-Methoxypsoralen | Alcohol | 249, 300 | 22387, 11482 | [1] |

| 8-Methoxypsoralen | - | 330 | - | |

| Psoralen Derivatives | UVA Range | 315-400 | 5000–15,000 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study the excited state properties of molecules and their interactions with their environment.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |

| 5-Methoxypsoralen | Heptane/Dichloromethane | - | - | [2] |

| Psoralen Derivatives | Tris-EDTA buffer | 345 | 400-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR Data of Psoralen

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| H-2' | 7.67 | d | CDCl₃ | |

| H-3' | 6.82 | d | CDCl₃ | |

| H-4 | 7.80 | d | CDCl₃ | |

| H-5 | 7.46 | s | CDCl₃ | |

| H-3 | 6.38 | d | CDCl₃ |

¹³C NMR Data of Psoralen

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-2 | 160.9 | DMSO-d₆ | |

| C-3 | 112.9 | DMSO-d₆ | |

| C-4 | 144.3 | DMSO-d₆ | |

| C-4a | 118.9 | DMSO-d₆ | |

| C-5 | 115.0 | DMSO-d₆ | |

| C-5a | 124.6 | DMSO-d₆ | |

| C-7 | 148.2 | DMSO-d₆ | |

| C-8 | 99.8 | DMSO-d₆ | |

| C-8a | 127.1 | DMSO-d₆ | |

| C-2' | 146.8 | DMSO-d₆ | |

| C-3' | 106.6 | DMSO-d₆ |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Psoralen | ESI | 187.0377 | 159 ([M+H-CO]⁺), 131 ([M+H-2CO]⁺) | [3][4] |

| 8-Methoxypsoralen | EI | - | - | [5] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furanocoumarins. These should be adapted and optimized for the specific analysis of this compound.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of the compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm for psoralens). Methanol or ethanol (B145695) are common choices.

-

Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

-

Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of the compound.

Instrumentation: A spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically in the micromolar range).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise scan to find it) and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength and scan the emission monochromator to record the fluorescence emission spectrum.

-

Data Analysis: Report the excitation and emission maxima. The fluorescence quantum yield can be determined relative to a known standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.[6]

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

-

Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Assign the chemical shifts of all protons and carbons based on their multiplicity, integration (for ¹H), and correlation patterns in 2D spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS).

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.

-

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like psoralens and is a soft ionization technique that often preserves the molecular ion.

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS on the molecular ion peak. This involves isolating the parent ion, fragmenting it, and analyzing the resulting daughter ions.

-

Data Analysis: Determine the exact mass and elemental composition from the high-resolution mass spectrum. Propose a fragmentation pathway based on the MS/MS data to confirm the structure.

Signaling Pathways and Experimental Workflows

Psoralens exert their biological effects primarily through their interaction with DNA upon photoactivation. The general mechanism is a two-step process involving intercalation and photocycloaddition.

Caption: Mechanism of action of psoralens in photochemotherapy (PUVA).

This pathway illustrates that psoralens, upon administration, intercalate between the base pairs of DNA.[7] Subsequent exposure to UVA light leads to the formation of covalent monoadducts and interstrand cross-links with pyrimidine (B1678525) bases, primarily thymine.[8][9][10][11][12] This DNA damage inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis, which is the basis for their therapeutic effect in hyperproliferative skin diseases.[8][9][10][11][12]

References

- 1. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectrofluorimetric determination of 5-methoxypsoralen pharmacokinetic in patients' serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 8-methoxypsoralen in plasma by gas chromatography-mass spectrometry using selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to the Quantum Yield of Psoralen Photoactivation with a Focus on 5,8-Dihydroxypsoralen

Introduction to Psoralen (B192213) Photoactivation

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit potent biological activity. This photoactivation is the basis for PUVA (Psoralen + UVA) therapy, which is used in the treatment of various skin disorders such as psoriasis and vitiligo. The therapeutic effects of psoralens are primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and cell proliferation.

The photoactivation process is initiated by the absorption of UVA photons (320-400 nm), which excites the psoralen molecule to its singlet excited state, followed by intersystem crossing to the more stable triplet excited state. This triplet state is the primary reactive species responsible for the subsequent photochemical reactions.

Mechanisms of Psoralen Photosensitization

The photoactivated psoralen in its triplet state can initiate two distinct types of photochemical reactions, often occurring concurrently:

-

Type I Reaction (Oxygen-Independent): This pathway involves the direct reaction of the triplet-state psoralen with biological substrates, most notably the pyrimidine (B1678525) bases (thymine and cytosine) of DNA. This reaction proceeds through the formation of a cyclobutane (B1203170) ring between the psoralen and the pyrimidine base, resulting in monoadducts. Psoralens with two reactive sites, the 3,4-pyrone and the 4',5'-furan rings, can absorb a second photon to form a diadduct, or interstrand cross-link (ICL), with a pyrimidine on the complementary DNA strand. This ICL formation is a critical lesion that can lead to cell cycle arrest and apoptosis.

-

Type II Reaction (Oxygen-Dependent): In this pathway, the excited psoralen triplet transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophile that can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage.

The balance between Type I and Type II reactions is influenced by factors such as the specific psoralen derivative, the local concentration of oxygen, and the nature of the biological microenvironment.

Quantitative Data on Psoralen Photoactivation

While specific data for 5,8-DHP is unavailable, the following table summarizes the reaction quantum yields (ΦR) for the photoaddition of several common psoralen derivatives to DNA. The reaction quantum yield represents the efficiency of the conversion of absorbed photons into stable photoproducts (in this case, DNA adducts).

| Psoralen Derivative | DNA Source | Reaction Quantum Yield (ΦR) | Reference(s) |

| 8-Methoxypsoralen (8-MOP) | Calf Thymus DNA | 0.0046 - 0.013 | [1] |

| 8-Methoxypsoralen (8-MOP) | AT-DNA | 0.04 | [1] |

| 5-Methoxypsoralen (5-MOP) | Intercalated | 0.017 | [1] |

| 4,5′,8-Trimethylpsoralen (TMP) | AT-DNA | 0.4 | [1] |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | AT-DNA | 0.12 | [1] |

Note: The reaction quantum yield can vary significantly depending on the experimental conditions, including the type of DNA, solvent, and irradiation wavelength.

Signaling Pathways in Psoralen Photochemotherapy

The biological effects of psoralen photoactivation extend beyond direct DNA damage and involve the modulation of cellular signaling pathways. A notable target is the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival. Photoactivated psoralens have been shown to inhibit the binding of EGF to its receptor, leading to a downstream cascade of events that can contribute to the therapeutic outcome.

Figure 1: General signaling pathways of psoralen photoactivation.

Experimental Protocol: Determination of Reaction Quantum Yield of Psoralen Photoaddition to DNA

This protocol provides a representative methodology for determining the reaction quantum yield of a psoralen derivative for photoaddition to DNA, based on steady-state UV/Vis spectroscopy.

5.1. Materials and Reagents

-

Psoralen derivative (e.g., 5,8-DHP)

-

Calf thymus DNA (or a specific oligonucleotide sequence)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Quartz cuvettes

-

UVA light source with a specific wavelength (e.g., 365 nm LED)

-

UV/Vis spectrophotometer

-

Stir plate and stir bar

5.2. Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the psoralen derivative in a suitable solvent and determine its concentration accurately using UV/Vis spectrophotometry and the Beer-Lambert law.

-

Prepare a stock solution of DNA in the buffer and determine its concentration (in base pairs) by measuring the absorbance at 260 nm.

-

Prepare a series of solutions containing a fixed concentration of the psoralen derivative and varying concentrations of DNA to determine the dissociation constant (KD) for intercalation.

-

-

Determination of Intercalation Affinity (Optional but Recommended):

-

Measure the UV/Vis absorption spectra of the psoralen-DNA solutions.

-

Analyze the hypochromic effect (decrease in absorbance) upon intercalation to calculate the KD. This helps in understanding the fraction of psoralen bound to DNA before photoactivation.

-

-

Photoirradiation:

-

Prepare a solution of the psoralen derivative and DNA in a quartz cuvette. The concentrations should be chosen to ensure a significant fraction of the psoralen is intercalated.

-

Place the cuvette in the spectrophotometer, which is coupled to the UVA light source.

-

Continuously stir the solution during irradiation to ensure homogeneity.

-

Irradiate the sample with the UVA light source for defined time intervals.

-

Record the UV/Vis absorption spectrum of the solution after each irradiation interval.

-

-

Data Analysis and Quantum Yield Calculation:

-

The number of absorbed photons (nabs) during each time interval (t) is calculated based on the incident light power (P), the absorbance of the sample at the excitation wavelength (AEx), and other constants.

-

The change in the concentration of the psoralen-DNA complex is determined from the changes in the absorption spectra.

-

The reaction quantum yield (ΦR) is calculated as the ratio of the number of reacted psoralen molecules to the number of absorbed photons.

-

References

The Dance of Light and Lipids: An In-depth Technical Guide to the Interaction of 5,8-Dihydroxypsoralen with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interaction of 5,8-Dihydroxypsoralen with cellular membranes is limited. This guide synthesizes information from studies on closely related psoralen (B192213) derivatives to provide a comprehensive overview of the expected interactions and methodologies for investigation.

Introduction: The Enigmatic Role of this compound

Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their potent photosensitizing properties, forming the basis of PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2] While the primary mechanism of action has traditionally been attributed to their ability to intercalate with DNA and form photoadducts upon UVA irradiation, a growing body of evidence suggests that their interaction with cellular membranes is a critical, and perhaps underestimated, aspect of their biological activity.[3][4] This interaction can lead to membrane photodamage, alterations in membrane fluidity, and the modulation of key signaling pathways, contributing to both therapeutic and toxic effects.

This compound, a metabolite of the naturally occurring psoralen, xanthotoxin, presents a unique case.[5] The presence of two hydroxyl groups is expected to significantly influence its physicochemical properties, particularly its polarity, and consequently, its behavior at the lipid-water interface of cellular membranes. This guide provides an in-depth technical exploration of the putative interactions of this compound with cellular membranes, drawing parallels from studies on other psoralen derivatives. We will delve into the effects on membrane biophysical properties, the induction of oxidative stress, and the subsequent activation of cellular signaling cascades. Detailed experimental protocols are provided to facilitate further research into this fascinating molecule.

Physicochemical Properties and Membrane Partitioning

Expected Physicochemical Properties of this compound:

-

Increased Polarity: The two hydroxyl groups at positions 5 and 8 will significantly increase the polarity of the molecule compared to psoralens with methoxy (B1213986) or methyl substitutions (e.g., 8-methoxypsoralen [8-MOP], 5-methoxypsoralen [5-MOP]).

-

Hydrogen Bonding Capacity: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with the polar headgroups of phospholipids (B1166683) and water molecules at the membrane interface.

-

Aqueous Solubility: The increased polarity is expected to result in higher aqueous solubility compared to more lipophilic psoralen derivatives.

-

Partition Coefficient (LogP): The LogP value, a measure of lipophilicity, is predicted to be lower than that of less polar psoralens. This will influence its partitioning from the aqueous environment into the hydrophobic core of the lipid bilayer.

Molecular dynamics simulations of other psoralen derivatives have shown that these molecules tend to accumulate near the polar headgroup region of the lipid bilayer, with some penetration into the membrane core.[6][7] Given its increased polarity, this compound is likely to exhibit a stronger preference for the membrane interface, with a lower free energy barrier for transversion compared to more lipophilic analogs.[6]

Effects on Cellular Membrane Properties

The partitioning of this compound into the cellular membrane is anticipated to alter its biophysical properties. These alterations can have profound effects on membrane function, including the activity of membrane-bound proteins and cellular signaling.

Membrane Permeability

The ability of a drug to permeate cellular membranes is crucial for its bioavailability and therapeutic efficacy. While the hydroxyl groups of this compound may increase its interaction with the membrane surface, they could potentially hinder its passive diffusion across the hydrophobic core.

Quantitative Data on Psoralen Derivative Permeability (from Molecular Dynamics Simulations) [6][7]

| Psoralen Derivative | Transverse Diffusion Coefficient (Dz) (x 10⁻⁵ cm²/s) | Free Energy Barrier to Transversion (kJ/mol) | Permeation Coefficient (cm/s) |

| Trimethylpsoralen (TMP) | ~0.01-0.03 | ~10 | 5.2 x 10⁻⁸ |

| 5-Methoxypsoralen (5-MOP) | ~0.01-0.03 | ~25-40 | 4.1 x 10⁻¹² |

| 8-Methoxypsoralen (8-MOP) | ~0.01-0.03 | ~25-40 | Data not available |

Data is for comparative purposes and not directly measured for this compound.

Membrane Fluidity

Membrane fluidity is a critical parameter that influences a variety of cellular processes. The insertion of small molecules like psoralens can perturb the packing of lipid acyl chains, leading to changes in fluidity.

Upon UVA irradiation, psoralens can form adducts with the unsaturated carbon bonds of fatty acyl chains in phospholipids.[3] This covalent modification is expected to increase lipid packing and consequently decrease membrane fluidity (increase membrane order).[3]

Lipid Peroxidation

Psoralens, upon photoactivation, can generate reactive oxygen species (ROS) through a Type 2 (oxygen-dependent) reaction mechanism.[4] These ROS, particularly singlet oxygen and superoxide (B77818) anions, can initiate a cascade of lipid peroxidation. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of lipid radicals and a chain reaction that damages the membrane.[8] The presence of hydroxyl groups on this compound may influence its ability to participate in these photochemical reactions. The end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are highly reactive and can cause further cellular damage.[8]

Quantitative Data on Lipid Peroxidation by Psoralen Derivatives

| Psoralen Derivative | TBARS Assay (% inhibition of MDA formation) | Reference |

| Compound IV (a psoralen derivative) | 76.19% | [9][10] |

| Compound V (a psoralen derivative) | 78.84% | [9][10] |

This data demonstrates the potential for psoralen derivatives to influence lipid peroxidation, though direct measurements for this compound are needed.

Modulation of Cellular Signaling Pathways

The interaction of this compound with the cell membrane, particularly upon photoactivation, can trigger a variety of intracellular signaling pathways. This signaling can be initiated by direct membrane perturbation, the generation of lipid peroxidation products, or through interaction with membrane-bound receptors.

Epidermal Growth Factor Receptor (EGFR) Pathway

Studies have shown that photoactivated psoralens can modulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and differentiation.[1][2][11][12] This occurs through a mechanism independent of DNA interaction. Psoralens have been found to bind to specific, high-affinity receptor sites in the cytoplasm and on the cell membrane.[1][2][11] Upon UVA activation, these psoralen-receptor complexes are thought to induce phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and inhibition of its tyrosine kinase activity.[1][2] This disruption of EGFR signaling may underlie some of the therapeutic effects of psoralens.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the cellular response to stress, inflammation, and apoptosis. There is evidence that psoralen derivatives can modulate these pathways. For instance, some psoralen derivatives have been shown to inhibit the NF-κB/DNA interaction, suggesting an anti-inflammatory potential.[13] Conversely, other studies indicate that psoralen can stimulate osteoblast proliferation through the activation of both NF-κB and MAPK signaling.[14] The activation of these pathways could be a downstream consequence of membrane damage and oxidative stress induced by photoactivated this compound.

Experimental Protocols

To facilitate further investigation into the interaction of this compound with cellular membranes, this section provides detailed protocols for key experimental techniques.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[1][2][3][11][15]

Experimental Workflow:

Methodology:

-

Preparation of Plates: A 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate are used. The acceptor plate is filled with buffer.

-

Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.

-

Compound Addition: The test compound, this compound, is added to the donor wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a defined period (e.g., 5-18 hours).

-

Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV/Vis spectrophotometry or LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A * V_D / (V_A + V_D) * A * t) * ln(1 - [C_A]t / [C_eq]) where V_A and V_D are the volumes of the acceptor and donor wells, A is the area of the membrane, t is the incubation time, [C_A]t is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) are commonly used. TMA-DPH is particularly useful for probing the outer leaflet of the plasma membrane.[16][17][18][19][20]

Experimental Workflow:

Methodology:

-

Cell/Liposome Preparation: Prepare a suspension of cells or liposomes.

-

Treatment: Incubate the cells/liposomes with various concentrations of this compound. For photodynamic studies, expose the samples to a controlled dose of UVA light.

-

Fluorescent Labeling: Add the fluorescent probe (e.g., 1-5 µM TMA-DPH) and incubate to allow for its incorporation into the membranes.

-

Fluorescence Measurement: Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light using a fluorometer equipped with polarizers. A correction factor (G) is also determined.

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) A decrease in anisotropy indicates an increase in membrane fluidity.

Lipid Peroxidation Assay (TBARS/HPLC)

This assay quantifies the amount of malondialdehyde (MDA), a major product of lipid peroxidation.[8]

Experimental Workflow:

Methodology:

-

Sample Preparation: Homogenize cells or tissues and prepare a lysate or membrane fraction.

-

Treatment: Expose the samples to this compound and/or UVA light.

-

Reaction: Add thiobarbituric acid (TBA) and an acidic solution to the sample.

-

Heating: Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink adduct.

-

Analysis:

-

Spectrophotometric Method: After cooling and centrifugation, measure the absorbance of the supernatant at approximately 532 nm.

-

HPLC Method: For greater specificity, the MDA-TBA adduct can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4][6]

-

-

Quantification: Determine the concentration of MDA in the samples by comparing the results to a standard curve prepared with a known concentration of MDA.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of proteins in the NF-κB and MAPK signaling pathways.[12][21]

Experimental Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cells as required and then lyse them to release the proteins. For studying protein translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38 MAPK). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.

-

Analysis: The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

The interaction of this compound with cellular membranes represents a complex and multifaceted area of study with significant implications for its therapeutic potential and toxicological profile. Based on the behavior of related psoralen derivatives, it is hypothesized that this compound will localize at the membrane interface, potentially altering membrane permeability and fluidity. Upon photoactivation, it is likely to induce lipid peroxidation and trigger downstream signaling cascades, including the EGFR, NF-κB, and MAPK pathways.

The provided experimental protocols offer a robust framework for researchers to systematically investigate these interactions. Future studies should focus on obtaining direct quantitative data for this compound to validate these hypotheses. Key areas for future research include:

-

Quantitative determination of the partition coefficient and membrane permeability of this compound.

-

Molecular dynamics simulations to model the precise localization and orientation of this compound within different lipid bilayers.

-

Detailed analysis of the impact of this compound on membrane fluidity in various cell types, both with and without UVA irradiation.

-

Quantification of lipid peroxidation products and identification of the specific reactive oxygen species generated by photoactivated this compound.

-

Elucidation of the precise molecular mechanisms by which membrane interactions of this compound lead to the modulation of specific signaling pathways.

A deeper understanding of the interplay between this compound and cellular membranes will be instrumental in harnessing its therapeutic potential while mitigating its adverse effects, paving the way for the development of novel photochemotherapeutic strategies.

References

- 1. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 14348-23-3 [chemicalbook.com]

- 6. Permeability of psoralen derivatives in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Properties of Psoralen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Psoralen-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | 14348-23-3 [m.chemicalbook.com]

- 18. 4',5'-Dihydropsoralen | C11H8O3 | CID 151467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 5,8-Dihydro-1-naphthol | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Mercapto-2'-deoxyuridylic acid | C9H13N2O8PS | CID 54235934 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,8-Dihydroxypsoralen: A Core Metabolite of Xanthotoxin in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction